

Cytotoxicity comparison of 5-Methoxybenzo[d]thiazole on different cancer cell lines

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Compound of Interest

Compound Name: *5-Methoxybenzo[d]thiazole*

Cat. No.: *B1315470*

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Cytotoxicity Profile of Methoxy-Substituted Benzothiazoles in Cancer Cell Lines

A comparative analysis of a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a class of potent anticancer agents, reveals significant cytotoxic activity against various human cancer cell lines, particularly melanoma and prostate cancer.[\[1\]](#)[\[2\]](#) These synthetic compounds have demonstrated improved antiproliferative effects, with IC₅₀ values extending into the low nanomolar range, positioning them as promising candidates for further preclinical and clinical evaluation.[\[1\]](#)[\[3\]](#)

Comparative Cytotoxicity Data

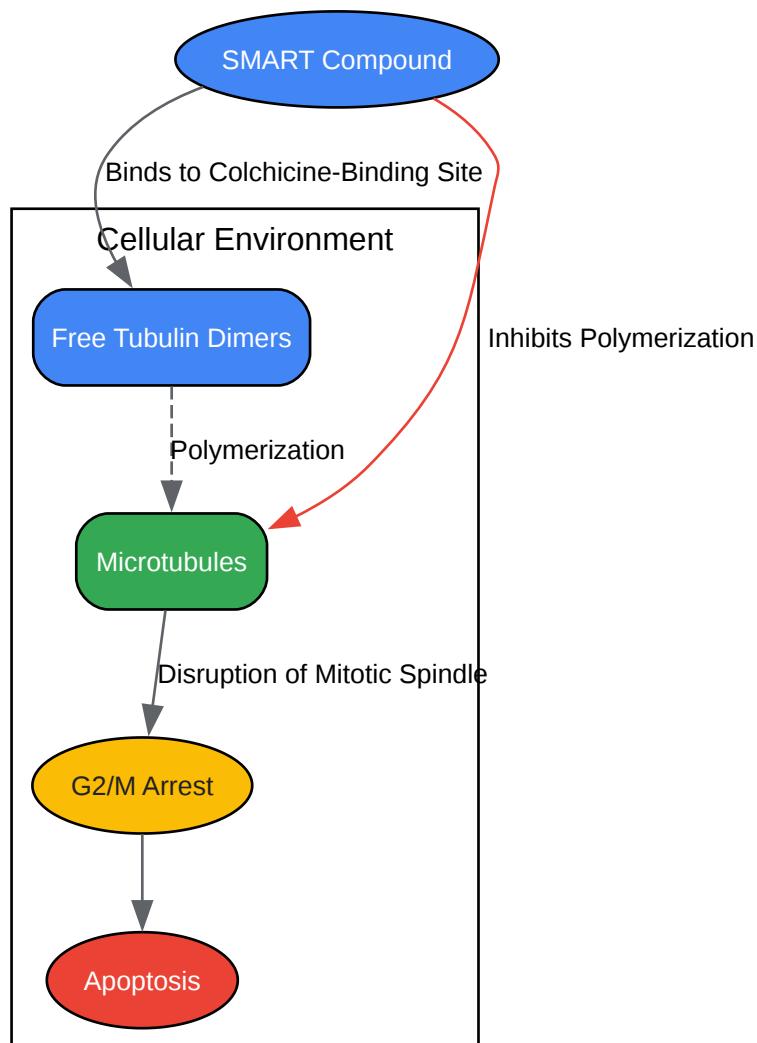
The in vitro efficacy of representative SMART compounds has been quantified across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a drug's potency, are summarized below.

Compound ID	Cancer Cell Line	Cell Type	IC50 (μM)
8f	A375	Human Melanoma	0.021 - 0.071
PC-3	Human Prostate Carcinoma		0.021 - 0.071
DU145	Human Prostate Carcinoma		0.021 - 0.071
LNCaP	Human Prostate Carcinoma		0.021 - 0.071
PPC-1	Human Prostate Carcinoma		0.021 - 0.071
ATCAA-1	CCRF-CEM	Human Leukemia	0.124
NCI-H522	Non-Small Cell Lung Cancer		3.81
Thiazoline 4a/4b	WM-164	Human Melanoma	3.4 - 38.3

Mechanism of Action: Tubulin Polymerization Inhibition

Preliminary studies have elucidated that the primary mechanism through which SMART compounds exert their anticancer effects is the inhibition of tubulin polymerization.[\[1\]](#)[\[4\]](#)[\[5\]](#) Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule formation, these compounds lead to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[\[4\]](#)[\[6\]](#) This mechanism is a well-established target for several clinically successful anticancer drugs.[\[7\]](#)

Mechanism of Action of SMART Compounds

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Mechanism of Tubulin Polymerization Inhibition by SMART Compounds.

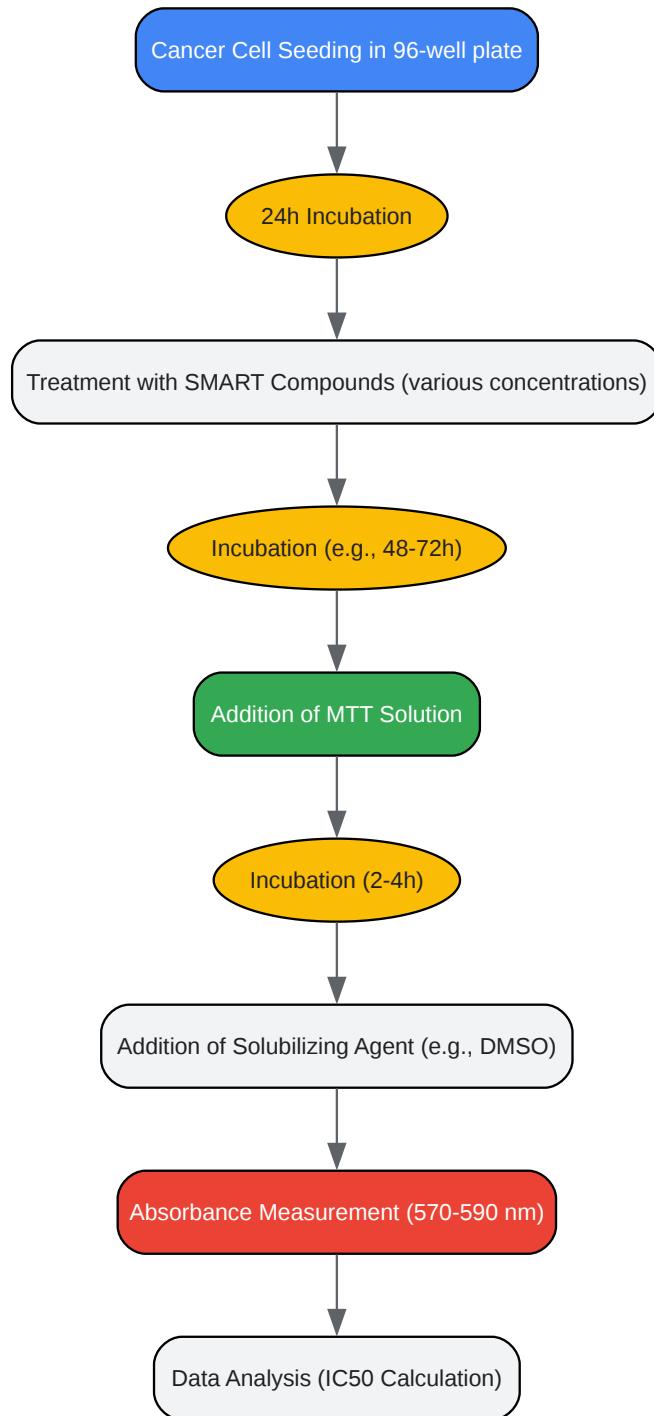
Experimental Protocols

The evaluation of the cytotoxic activity of the SMART compounds was primarily conducted using the MTT assay, a standard colorimetric method for assessing cell viability.[\[8\]](#)[\[9\]](#)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.[10]
- Compound Treatment: The cells are then treated with various concentrations of the SMART compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well.
- Incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8][9]
- Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]
- Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570-590 nm.
- Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow of MTT Assay

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Workflow for Determining Cytotoxicity using the MTT Assay.

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